molecular formula C12H17N5O3 B3893486 Caffeine, 8-morpholino- CAS No. 30958-52-2

Caffeine, 8-morpholino-

Cat. No.: B3893486
CAS No.: 30958-52-2
M. Wt: 279.30 g/mol
InChI Key: LZQBJEYAJKIENE-UHFFFAOYSA-N
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Description

Caffeine, 8-morpholino- is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the substitution of a morpholino group at the 8th position of the caffeine molecule. The addition of the morpholino group imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of caffeine, 8-morpholino- typically involves the reaction of caffeine with morpholine. One common method is the nucleophilic substitution reaction where 8-bromo- or 8-chlorocaffeine reacts with morpholine under microwave-assisted organic synthesis conditions. This method yields high amounts of the desired product .

Industrial Production Methods

While specific industrial production methods for caffeine, 8-morpholino- are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions. The use of microwave-assisted synthesis can be scaled up for industrial production, ensuring high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Caffeine, 8-morpholino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the morpholino group or other parts of the molecule.

    Substitution: The morpholino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted caffeine derivatives.

Scientific Research Applications

Caffeine, 8-morpholino- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various biologically active molecules.

    Biology: Studied for its potential effects on cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic effects, including its role as an adenosine receptor antagonist.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of caffeine, 8-morpholino- involves its interaction with various molecular targets, including adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, such as neurotransmitter release and cellular signaling pathways. This interaction is similar to that of caffeine but with potentially enhanced or altered effects due to the presence of the morpholino group .

Comparison with Similar Compounds

Similar Compounds

  • 8-(Aminoalkylamino)caffeine
  • 8-(Piperazinyl)caffeine
  • 8-Bromo-1-butyltheobromine
  • 8-Bromo-7-butyltheophylline

Uniqueness

Caffeine, 8-morpholino- is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other caffeine derivatives .

Properties

IUPAC Name

1,3,7-trimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-14-8-9(15(2)12(19)16(3)10(8)18)13-11(14)17-4-6-20-7-5-17/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQBJEYAJKIENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184937
Record name Caffeine, 8-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30958-52-2, 5436-38-4
Record name Caffeine, 8-morpholino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030958522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000737994
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Caffeine, 8-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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